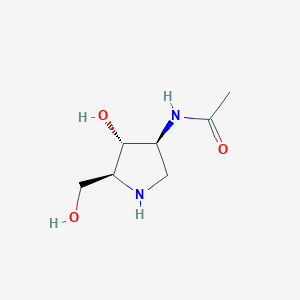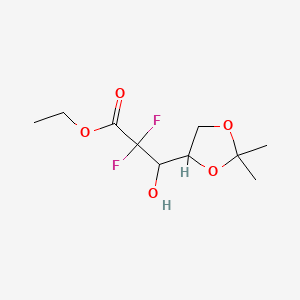![molecular formula C₆H₁₁DO₆ B1146262 D-[3-<sup>2</sup>H]Glucosa CAS No. 51517-59-0](/img/structure/B1146262.png)
D-[3-2H]Glucosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[3-2H]Glucose is a stable isotope of glucose that is used in a variety of scientific research applications. It is a stable isotope of glucose that is labeled with deuterium, which is a naturally occurring isotope of hydrogen. This isotope is used in a variety of biochemical and physiological experiments to study the metabolism of glucose in the body. It is also used to study the effects of drugs on glucose metabolism and to study the effects of glucose on other metabolic processes.
Aplicaciones Científicas De Investigación
Producción de Ácido D-Glucónico
D-[3-2H]Glucosa se utiliza en la producción de ácido D-glucónico, que es un reactivo de interés en diferentes áreas industriales {svg_1}. La enzima glucosa oxidasa se ha utilizado en numerosas ocasiones como una reacción modelo para estudiar los problemas del suministro de oxígeno en biorreactores {svg_2}.
Estudio de Reactivos Inactivadores de Enzimas
El estudio de reactivos inactivadores de enzimas es otra aplicación de this compound. Uno de los principales temas en este campo es el problema del producto secundario generado, el peróxido de hidrógeno, ya que es un reactivo inactivador de enzimas {svg_3}.
Uso en Reacciones en Cascada
this compound está involucrada en una amplia gama de reacciones en cascada. Algunos estudios proponen la adición de peróxido de hidrógeno a este sistema enzimático co-inmovilizado para producir oxígeno in situ {svg_4}.
4. Producción de Ácido Glucónico a Partir de Sustratos Poliméricos Se presentarán otras reacciones en cascada dirigidas a la producción de ácido glucónico a partir de sustratos poliméricos; estas implicarán principalmente la transformación de polisacáridos (amilasa, celulasa, etc.) {svg_5}.
Suplementación con Vitamina D
Los resultados de la investigación clínica sobre la suplementación con vitamina D en la mejora de la prediabetes siguen siendo controvertidos. Algunos estudios han aplicado la intervención con vitamina D sola, mientras que otros han proporcionado la co-suplementación con vitamina D y calcio {svg_6}.
Formación de Nanopartículas de Oro
La D-glucosa se utiliza como agente reductor debido a su oxidación a ácido glucónico por hidróxido de sodio (NaOH), lo que da como resultado la formación de nanopartículas de oro (AuNPs). Sobre la base de este mecanismo, se ha desarrollado la detección colorimétrica basada en AuNP en conjunción con la amplificación isotérmica mediada por bucle (LAMP) para identificar con precisión las bacterias infecciosas {svg_7}.
Mecanismo De Acción
Target of Action
D-[3-2H]Glucose, also known as D-Glucose, is a simple sugar (monosaccharide) that acts as an essential energy source for many organisms . The primary targets of D-Glucose are the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) , which play predominant roles in the intestinal transport of glucose into the circulation .
Mode of Action
D-Glucose interacts with its targets, SGLT1 and GLUT2, to facilitate the transport of glucose into the cells. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane . The total aerobic metabolism of glucose can produce up to 36 ATP molecules.
Biochemical Pathways
D-Glucose is involved in several biochemical pathways, the most significant of which is glycolysis . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy used to form the high-energy molecules adenosine triphosphate (ATP) and reduced nicotinamide adenine dinucleotide (NADH) . D-Glucose is also involved in the gluconeogenesis pathway .
Pharmacokinetics
It’s known that glucose is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .
Result of Action
The result of D-Glucose’s action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . Glucose can also act as precursors to generate other biomolecules such as vitamin C .
Action Environment
The action of D-Glucose can be influenced by various environmental factors. For instance, the synthesis of gold nanoparticles (AuNPs) for colorimetric detection of foodborne pathogens has been achieved using D-Glucose in an alkaline environment . This indicates that the pH of the environment can influence the action and efficacy of D-Glucose.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
D-[3-2H]Glucose plays a crucial role in biochemical reactions. It is primarily involved in glycolysis, the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (nicotinamide adenine dinucleotide) .
Cellular Effects
In cellular processes, D-[3-2H]Glucose influences cell function by serving as a primary source of energy. It impacts cell signaling pathways, gene expression, and cellular metabolism. The breakdown of D-[3-2H]Glucose provides the necessary energy for the functioning of cells .
Molecular Mechanism
At the molecular level, D-[3-2H]Glucose exerts its effects through its involvement in various biochemical reactions. It binds to the enzyme hexokinase, which catalyzes the first step of glycolysis. This binding interaction triggers a series of reactions that lead to the production of ATP and NADH .
Temporal Effects in Laboratory Settings
Over time, D-[3-2H]Glucose continues to participate in metabolic reactions without significant degradation or loss of function. Its stability makes it a valuable tool for long-term studies of glucose metabolism and cellular function .
Dosage Effects in Animal Models
The effects of D-[3-2H]Glucose in animal models vary with dosage. At low doses, it is metabolized normally and can provide valuable data on glucose metabolism. At high doses, it may lead to metabolic changes that are not representative of normal conditions .
Metabolic Pathways
D-[3-2H]Glucose is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with various enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
D-[3-2H]Glucose is transported and distributed within cells and tissues in the same manner as regular glucose. It is taken up by cells via glucose transporters and distributed throughout the cell to participate in metabolic reactions .
Subcellular Localization
Within the cell, D-[3-2H]Glucose is localized in the cytoplasm, where glycolysis occurs. It does not have any specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-CUCXIZKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)





![D-[1-2H]Mannose](/img/structure/B1146200.png)